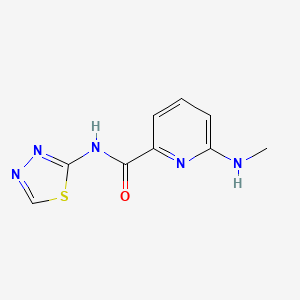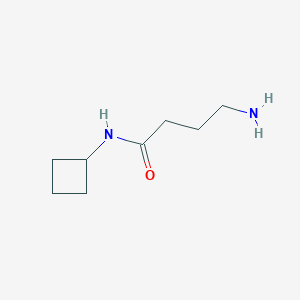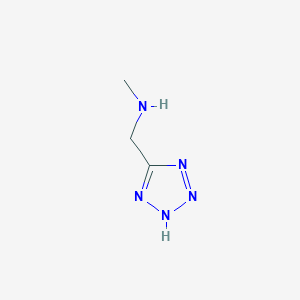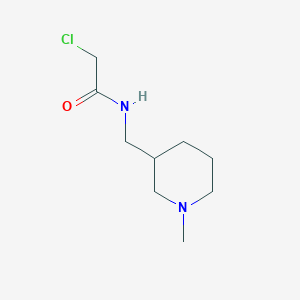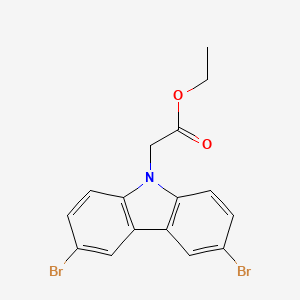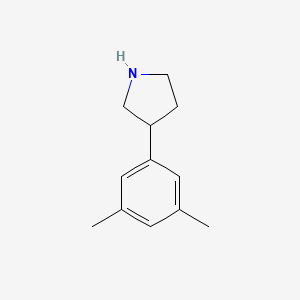amine CAS No. 1249806-32-3](/img/structure/B3225537.png)
[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
概要
説明
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, as well as a methylamine substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine typically involves the alkylation of 2-methoxy-4,6-dimethylpyridine with methylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the methylamine, facilitating its nucleophilic attack on the pyridine derivative .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (2-Hydroxy-4,6-dimethylpyridin-3-yl)methylamine.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: (2-Hydroxy-4,6-dimethylpyridin-3-yl)methylamine.
Reduction: (2-Methoxy-4,6-dimethylpiperidin-3-yl)methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring can enhance its binding affinity to these targets, leading to modulation of their activity. The methylamine group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
類似化合物との比較
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can be compared with other pyridine derivatives, such as:
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine: Similar structure but with an ethylamine group instead of a methylamine group.
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine: Contains a propylamine group.
(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine: Contains a butylamine group.
The uniqueness of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
1-(2-methoxy-4,6-dimethylpyridin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(2)12-10(13-4)9(7)6-11-3/h5,11H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOFWGXPOGRPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


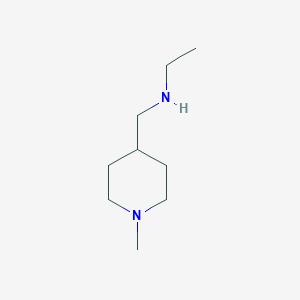
![[(4-Bromo-2-fluorophenyl)methyl]diethylamine](/img/structure/B3225465.png)
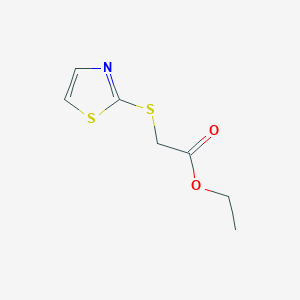
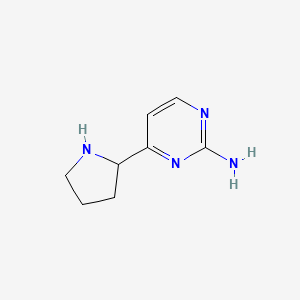

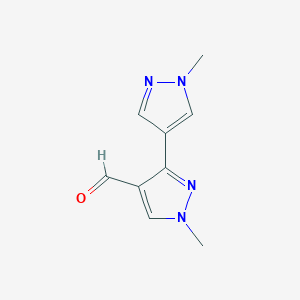
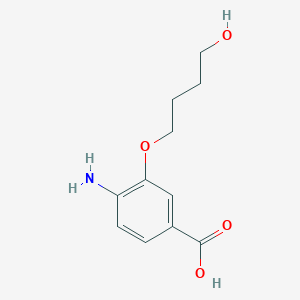
![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)
